molecular formula C16H13ClN2O4 B2749006 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-CHLOROPHENYL)METHYL]ETHANEDIAMIDE CAS No. 433244-94-1

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(4-CHLOROPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2749006
CAS No.: 433244-94-1
M. Wt: 332.74
InChI Key: WMAYAMWMUYKSEM-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide is a chemical compound that features a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the oxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-[(4-bromophenyl)methyl]oxamide

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-11-3-1-10(2-4-11)8-18-15(20)16(21)19-12-5-6-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAYAMWMUYKSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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